molecular formula C11H7Cl2F3O3 B13260067 6,8-Dichloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6,8-Dichloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13260067
M. Wt: 315.07 g/mol
InChI Key: HABGWKJODZJASK-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound with the molecular formula C11H5Cl2F3O3. It is known for its unique chemical structure, which includes both chloro and trifluoromethyl groups, making it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,8-Dichloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H7Cl2F3O3

Molecular Weight

315.07 g/mol

IUPAC Name

6,8-dichloro-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H7Cl2F3O3/c12-5-1-4-2-6(10(17)18)9(11(14,15)16)19-8(4)7(13)3-5/h1,3,6,9H,2H2,(H,17,18)

InChI Key

HABGWKJODZJASK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC2=C1C=C(C=C2Cl)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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